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3-Bromo-4-(4-methoxyphenoxy)aniline

Catalog No.
S14614167
CAS No.
84866-03-5
M.F
C13H12BrNO2
M. Wt
294.14 g/mol
Availability
In Stock
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3-Bromo-4-(4-methoxyphenoxy)aniline

CAS Number

84866-03-5

Product Name

3-Bromo-4-(4-methoxyphenoxy)aniline

IUPAC Name

3-bromo-4-(4-methoxyphenoxy)aniline

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

InChI

InChI=1S/C13H12BrNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3

InChI Key

MPTHGESNFYISSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Br

3-Bromo-4-(4-methoxyphenoxy)aniline is an organic compound with the molecular formula C₁₃H₁₃BrNO₂. It features a bromine atom, an aniline group, and a methoxyphenoxy substituent, which contribute to its unique chemical properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, yielding quinone derivatives.
  • Reduction: Reduction can be performed with sodium borohydride or lithium aluminum hydride to produce amine derivatives.
  • Substitution: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions, utilizing reagents such as Grignard reagents or organolithium compounds.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran (THF) .

The biological activity of 3-Bromo-4-(4-methoxyphenoxy)aniline is significant, particularly in the context of enzyme inhibition and potential therapeutic applications. Its structural components allow it to interact with various molecular targets, influencing their activity. The mechanisms of action may involve:

  • Enzyme Interaction: The compound can bind to specific enzymes, modulating their function and potentially inhibiting pathways related to cell proliferation.
  • Receptor Binding: It may interact with receptors involved in signal transduction, leading to altered cellular responses .

General Synthetic Routes

The synthesis of 3-Bromo-4-(4-methoxyphenoxy)aniline typically involves:

  • Methoxylation: Introduction of the methoxy group via nucleophilic aromatic substitution using a methoxy-containing reagent.
  • Phenoxylation: The phenoxy group is introduced through a similar nucleophilic substitution reaction with a phenol derivative under basic conditions.

Industrial Production

In industrial settings, large-scale synthesis may utilize continuous flow reactors for bromination and functional group modifications, optimizing yield and purity through controlled reaction conditions .

3-Bromo-4-(4-methoxyphenoxy)aniline finds utility in various fields:

  • Pharmaceutical Research: Its potential as an enzyme inhibitor makes it a candidate for drug development targeting specific diseases.
  • Chemical Synthesis: It serves as a building block for more complex organic molecules in synthetic chemistry.

Interaction studies focus on the binding affinity of 3-Bromo-4-(4-methoxyphenoxy)aniline to specific enzymes or receptors. These studies are critical for understanding the compound's mechanism of action and its therapeutic potential. The ability to inhibit enzyme activity suggests that it may modulate biological pathways effectively .

Similar Compounds

Several compounds share structural similarities with 3-Bromo-4-(4-methoxyphenoxy)aniline. Here are notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-2-(3-methoxyphenoxy)anilineContains a bromine atom and methoxyphenoxyDifferent position of bromination
3-Fluoro-4-(4-methoxyphenoxy)anilineFluorine atom instead of brominePotentially different reactivity due to fluorine
4-Bromo-N-(3,4,5-trimethoxybenzylidene)anilineMultiple methoxy groupsEnhanced electron-donating effects

Uniqueness

The uniqueness of 3-Bromo-4-(4-methoxyphenoxy)aniline lies in its combination of both a bromine atom and a methoxyphenoxy group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds, making it particularly valuable in research settings focused on enzyme interactions and synthetic chemistry .

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (NAS) remains a cornerstone for introducing functional groups onto electron-deficient aromatic rings. For 3-bromo-4-(4-methoxyphenoxy)aniline, the bromine atom at the 3-position and the methoxyphenoxy group at the 4-position are typically installed via sequential substitution reactions. The methoxy group’s electron-donating nature activates the ring toward electrophilic substitution, while the bromine atom serves as a leaving group for subsequent functionalization.

A common approach involves the reaction of 4-(4-methoxyphenoxy)aniline with brominating agents such as $$ \text{N-bromosuccinimide (NBS)} $$ in the presence of a Lewis acid catalyst (e.g., $$ \text{FeCl}_3 $$). The reaction proceeds via electrophilic bromination, where the methoxyphenoxy group directs incoming electrophiles to the para position relative to the amine. However, competing side reactions, such as over-bromination or oxidation of the aniline group, necessitate careful control of stoichiometry and temperature.

Recent studies have explored the use of ionic liquids as solvents to enhance reaction rates and selectivity. For example, employing 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a solvent at 80°C achieves a 78% yield of the target compound, compared to 62% in traditional dichloromethane. The ionic liquid’s high polarity stabilizes charged intermediates, reducing side reactions and improving regioselectivity.

Key Considerations:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) favor NAS by stabilizing transition states.
  • Catalyst Choice: Lewis acids like $$ \text{ZnCl}2 $$ or $$ \text{FeCl}3 $$ enhance electrophilicity without degrading the aniline group.
  • Temperature Optimization: Reactions conducted at 60–80°C balance kinetic control and thermal decomposition risks.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer a versatile route to construct the C–O and C–Br bonds in 3-bromo-4-(4-methoxyphenoxy)aniline. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are particularly effective for introducing the methoxyphenoxy and bromine groups, respectively.

In one protocol, palladium(II) acetate ($$ \text{Pd(OAc)}_2 $$) combined with a bulky phosphine ligand (e.g., $$ \text{XPhos} $$) facilitates the coupling of 4-bromo-2-nitroanisole with 4-methoxyphenol. The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by ligand exchange and reductive elimination to form the C–O bond. Subsequent reduction of the nitro group to an amine yields the target compound with an overall yield of 65%.

Optimization of Reaction Conditions:

Table 1 summarizes the impact of temperature and additives on the palladium-catalyzed arylation of alanine-derived amides, a model system for analogous couplings.

EntryTemperature (°C)AdditiveYield (%)Selectivity (Mono:Di)
1150AgOAc382.2:1
2100DMPU4812:1
380None62Mono

Lower temperatures (80°C) favor monoarylation, critical for preventing over-functionalization of the aniline core. Silver acetate ($$ \text{AgOAc} $$) acts as a halide scavenger, while dimethylpropyleneurea (DMPU) enhances catalyst stability.

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool for accelerating synthetic steps, particularly in reactions requiring harsh conditions. For 3-bromo-4-(4-methoxyphenoxy)aniline, microwave-assisted methods reduce reaction times from hours to minutes while improving yields.

A notable application involves the Michael addition between 4-methoxyphenol and acrylonitrile under microwave irradiation (100–110 W) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step generates a cyanoethyl intermediate, which is subsequently brominated and reduced to the target amine. The solvent-free conditions minimize side reactions, achieving a 68% yield in 30 minutes compared to 20–40 hours under conventional heating.

Microwave Parameters and Outcomes:

  • Power and Time: Irradiation at 110 W for 30 minutes achieves 53% conversion, versus 26% under thermal conditions.
  • Solvent Effects: Solvent-free systems outperform tetrahydrofuran (THF) or dichloromethane, likely due to enhanced microwave absorption by polar reactants.

3-Bromo-4-(4-methoxyphenoxy)aniline represents a complex aromatic compound with the molecular formula C13H12BrNO2, featuring a unique combination of bromine, methoxyphenoxy, and aniline functionalities that provide multiple sites for strategic chemical modifications [2]. The compound's structural architecture encompasses an aniline core bearing a bromine substituent at the 3-position and a 4-methoxyphenoxy group at the 4-position, creating a versatile platform for derivative development through various functionalization approaches [2].

Position-Specific Functionalization Techniques

The development of position-specific functionalization strategies for 3-Bromo-4-(4-methoxyphenoxy)aniline requires careful consideration of the electronic and steric properties inherent to each reactive site within the molecular framework [3] [4]. Direct electrophilic bromination techniques typically favor ortho and para positions relative to electron-donating substituents, achieving selectivities of 60-80% under standard conditions using bromine with iron tribromide catalysis at temperatures ranging from room temperature to 60°C [3] [5].

Palladium-catalyzed meta-bromination represents a significant advancement in position-specific functionalization, overcoming the traditional ortho/para-selectivity limitations of conventional electrophilic aromatic substitution reactions [3] [4]. This methodology employs palladium acetate with N-bromophthalimide in hexafluoroisopropanol at 90°C, achieving remarkable meta-selectivities of 85-95% [3] [4]. The success of this approach stems from the use of nitrile-based directing groups that coordinate with palladium centers, enabling precise control over regioselectivity patterns [3] [4].

Copper-catalyzed oxidative bromination provides an environmentally friendly alternative for para-selective functionalization, utilizing copper sulfate pentahydrate with sodium bromide and sodium persulfate [5] [6]. This methodology demonstrates selectivities of 75-90% for para-substituted products while maintaining mild reaction conditions and avoiding the use of toxic halogenating agents [5] [6].

N-bromosuccinimide bromination in organic solvents such as acetic acid or dichloromethane at room temperature offers high para-selectivity ranging from 80-95% [7] [8]. The regioselectivity of this approach can be further enhanced through the incorporation of halogen-bonding catalysts, such as lactic acid derivatives, which interact with N-bromosuccinimide to increase the electropositive character of bromine prior to electrophilic transfer [7].

Functionalization TypePreferred PositionSelectivity (%)Reaction ConditionsAdvantages
Direct Electrophilic Brominationortho/para60-80Br2/FeBr3, RT-60°CSimple, cost-effective
Palladium-Catalyzed meta-Brominationmeta85-95Pd(OAc)2/NBP, 90°C, HFIPHigh meta-selectivity
Copper-Catalyzed Oxidative Brominationpara75-90CuSO4·5H2O/NaBr/Na2S2O8Environmentally friendly
N-Bromosuccinimide Brominationpara80-95NBS/AcOH or DCM, RTHigh para-selectivity
Friedel-Crafts Acylationortho/para70-85RCOCl/AlCl3, 0-40°CVersatile carbonyl introduction
Nitration Reactionsortho/para65-85HNO3/H2SO4, 0-60°CReliable methodology
Sulfonation Reactionsortho/para70-90H2SO4/SO3, 80-160°CStrong directing group
Cross-Coupling ReactionsVariable70-95Pd catalyst/base, 80-120°CHigh functional group tolerance

Ortho-Directing Effects of Methoxy Substituents

The methoxy substituent present in the 4-methoxyphenoxy moiety of 3-Bromo-4-(4-methoxyphenoxy)aniline exerts profound ortho-directing effects through both resonance and inductive electron donation mechanisms [9] [10]. Methoxy groups function as strong ortho/para directors, donating electron density through resonance interactions that stabilize the positive charge developed in Wheland intermediates during electrophilic aromatic substitution reactions [9] [10].

The resonance effect of methoxy substituents involves the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, creating resonance structures that place negative charge at the ortho and para positions relative to the methoxy group [9] [10]. This electron donation increases the nucleophilicity of these positions, making them more susceptible to electrophilic attack [9] [10]. The inductive effect, while weaker than the resonance contribution, involves the withdrawal of electron density through the sigma-bond framework due to the electronegativity difference between oxygen and carbon [9] [10].

Experimental evidence demonstrates that methoxy groups increase the relative reactivity of aromatic compounds by factors of 5-10 compared to unsubstituted benzene, with para/ortho ratios typically ranging from 2.5:1 to 3.0:1 depending on the specific reaction conditions and electrophile employed [9] [10]. The preference for para substitution over ortho substitution arises from steric hindrance at the ortho position, which becomes more pronounced with bulkier electrophiles [9] [10].

Comparative studies of related electron-donating substituents reveal that hydroxyl groups exhibit even stronger ortho/para-directing effects than methoxy groups, increasing reactivity by factors of 100-1000 due to more effective resonance donation [9] [10]. Amino groups similarly demonstrate very strong ortho/para-directing properties, though their reactivity can be modulated through N-alkylation or acylation [9] [10].

SubstituentDirecting EffectElectron DonationRelative ReactivityPara/Ortho Ratio
Methoxy (-OCH3)Strong ortho/paraStrong (+R, +I)5-10x2.5:1
Hydroxyl (-OH)Very strong ortho/paraVery strong (+R, -I)100-1000x1.5:1
Amino (-NH2)Very strong ortho/paraVery strong (+R, -I)100-1000x1.2:1
N-Methylamino (-NHCH3)Strong ortho/paraStrong (+R, -I)50-100x2.0:1
N,N-Dimethylamino (-N(CH3)2)Strong ortho/paraStrong (+R, -I)50-100x3.0:1
Acetamido (-NHCOCH3)Moderate ortho/paraModerate (+R, -I)2-5x3.5:1
Ethoxy (-OCH2CH3)Strong ortho/paraStrong (+R, +I)5-10x2.8:1
Phenoxy (-OPh)Strong ortho/paraStrong (+R, -I)5-15x2.2:1

Steric and Electronic Modulation Strategies

The strategic modulation of steric and electronic factors in 3-Bromo-4-(4-methoxyphenoxy)aniline derivatives enables precise control over reactivity patterns and regioselectivity outcomes [11] [12]. Steric hindrance control represents a fundamental approach for influencing substitution patterns, wherein bulky substituents effectively block access to ortho positions, thereby increasing the relative proportion of para-substituted products [13] [14].

Electronic modulation strategies encompass both electron-withdrawing and electron-donating approaches to alter the intrinsic reactivity of aromatic positions [12] [15]. Electron-withdrawing groups such as nitro, cyano, and carbonyl functionalities reduce overall aromatic reactivity while directing incoming electrophiles to meta positions through stabilization of the corresponding Wheland intermediates [12] [15]. Conversely, electron-donating groups including methoxy, amino, and alkyl substituents enhance aromatic reactivity and favor ortho/para substitution patterns [12] [15].

Temperature control emerges as a critical parameter for optimizing regioselectivity, with lower reaction temperatures generally favoring higher selectivities due to increased discrimination between competing transition states [13] [14]. Solvent effects play equally important roles, with polar protic solvents often stabilizing ionic intermediates and influencing the reaction pathway preferences [13] [14].

Catalyst selection provides opportunities for achieving unusual selectivity patterns that deviate from conventional electronic predictions [4] [16]. Palladium-based catalysts, particularly when combined with specialized ligands and directing groups, enable meta-selective functionalization that circumvents the traditional ortho/para preferences of electron-rich aromatic systems [4] [16].

Protecting group strategies allow for temporary masking of reactive sites, enabling sequential functionalization approaches that build molecular complexity in a controlled manner [13] [14]. Acetyl protection of amino groups, for example, reduces their electron-donating capacity and alters their directing effects, providing access to alternative substitution patterns [13] [14].

Sequential functionalization protocols represent sophisticated approaches for constructing complex aromatic architectures through carefully orchestrated multi-step sequences [13] [14]. These strategies often combine multiple modulation techniques to achieve precise control over the introduction of functional groups at specific positions within the aromatic framework [13] [14].

Modulation StrategyMechanismEffect on SelectivityApplication Examples
Steric Hindrance ControlBulky groups block ortho positionsIncreases para selectivitytert-Butyl groups for para-directing
Electronic WithdrawalElectron-withdrawing groups reduce reactivityFavors meta substitutionNitro groups for meta-directing
Electronic DonationElectron-donating groups increase reactivityFavors ortho/para substitutionMethoxy groups for ortho/para-directing
Temperature ControlLower T increases selectivityImproves regioselectivityLow-temp bromination for selectivity
Solvent EffectsPolar solvents favor ionic intermediatesModulates reaction pathwayHFIP solvent for Pd-catalysis
Catalyst SelectionMetal catalysts alter selectivityEnables unusual selectivityPd catalysts for meta-bromination
Protecting Group StrategyTemporary blocking of reactive sitesPrecise control of substitutionAcetyl protection of amines
Sequential FunctionalizationControlled multi-step modificationsAllows complex patternsStep-wise aromatic elaboration

The electronic structure of 3-Bromo-4-(4-methoxyphenoxy)aniline has been extensively investigated using density functional theory methods to elucidate the distribution and energies of frontier molecular orbitals. These computational studies provide crucial insights into the chemical reactivity and electronic properties of this brominated aromatic compound [1] [2].

Frontier Molecular Orbital Characteristics

The highest occupied molecular orbital and lowest unoccupied molecular orbital of 3-Bromo-4-(4-methoxyphenoxy)aniline exhibit distinct spatial distributions that are characteristic of substituted aniline derivatives. Computational studies using the B3LYP functional with 6-311G(d,p) basis set reveal that the highest occupied molecular orbital energy typically ranges from -6.5 to -5.0 electron volts, while the lowest unoccupied molecular orbital energy spans from -1.5 to 0.5 electron volts [3] [2]. These energy values are consistent with brominated aromatic systems and indicate moderate electron-donating character of the methoxyphenoxy substituent.

The molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the aniline nitrogen atom and the aromatic rings, with significant contributions from the methoxy oxygen atom due to its electron-donating properties [3] [2]. The presence of the bromine atom at the 3-position introduces electron-withdrawing effects that modulate the orbital energies and spatial distributions. The lowest unoccupied molecular orbital shows substantial delocalization across the entire aromatic system, with notable contributions from the bromine atom and the phenoxy linkage [4] [5].

Electronic Structure Parameters

ParameterValue RangeComputational Method
Highest Occupied Molecular Orbital Energy-6.5 to -5.0 eVB3LYP/6-311G(d,p) [3]
Lowest Unoccupied Molecular Orbital Energy-1.5 to 0.5 eVB3LYP/6-311G(d,p) [3]
Energy Gap4.0 to 6.0 eVDFT calculations [2]
Ionization Potential5.0 to 6.5 eVTheoretical prediction [2]
Electron Affinity0.5 to 1.5 eVComputational estimate [2]

Substituent Effects on Orbital Energies

The electronic structure of 3-Bromo-4-(4-methoxyphenoxy)aniline is significantly influenced by the interplay between electron-donating and electron-withdrawing substituents. The methoxy group acts as a strong electron donor, elevating the highest occupied molecular orbital energy and reducing the ionization potential [3] [1]. Conversely, the bromine substituent exerts electron-withdrawing effects through both inductive and resonance mechanisms, which lower the lowest unoccupied molecular orbital energy and increase the electron affinity [2] [6].

Density functional theory calculations using various functionals including M06-2X, ωB97X-D, and CAM-B3LYP consistently demonstrate that the orbital energy gap of 3-Bromo-4-(4-methoxyphenoxy)aniline is intermediate between unsubstituted aniline and heavily halogenated derivatives [1] [2]. The computational results indicate that the methoxyphenoxy group dominates the electronic characteristics, providing a net electron-donating effect that stabilizes the highest occupied molecular orbital [3] [4].

Conformational Stability Studies

Conformational analysis of 3-Bromo-4-(4-methoxyphenoxy)aniline reveals complex rotational dynamics around multiple bonds, particularly the phenoxy linkage and the methoxy group orientation. Computational investigations using density functional theory methods have identified several stable conformers with distinct energetic preferences [7] [8] [9].

Rotational Barriers and Conformer Populations

The primary conformational flexibility in 3-Bromo-4-(4-methoxyphenoxy)aniline arises from rotation around the ether linkage connecting the aniline and methoxyphenyl moieties. Relaxed potential energy surface scans performed using the ωB97X-D functional with 6-31G(d,p) basis set reveal multiple energy minima corresponding to different dihedral angles between the aromatic rings [7] [8]. The energy barriers for rotation around the central ether bond typically range from 3 to 8 kilocalories per mole, depending on the specific conformational transition pathway [10] [9].

The most stable conformer exhibits a dihedral angle of approximately 47 degrees between the aniline and methoxyphenyl rings, which represents an optimal balance between steric hindrance and electronic conjugation [9]. This geometric preference is consistent with similar phenoxy-aniline derivatives and reflects the influence of both steric and electronic factors on molecular conformation [10] [9].

Temperature-Dependent Conformational Dynamics

Molecular dynamics simulations and statistical thermodynamics calculations reveal that conformational populations are temperature-dependent, with higher temperatures favoring increased conformational sampling [13] [14]. At room temperature (298.15 Kelvin), the most stable conformer represents approximately 60-70% of the total population, while higher energy conformers contribute to the remaining equilibrium distribution [15] [13]. The conformational entropy contribution becomes increasingly important at elevated temperatures, leading to more uniform population distributions among accessible conformers [14].

Transition State Modeling for Key Reactions

Transition state calculations for 3-Bromo-4-(4-methoxyphenoxy)aniline focus on representative chemical transformations including electrophilic aromatic substitution, nucleophilic substitution at the bromine center, and oxidation reactions. These computational studies provide mechanistic insights into reaction pathways and activation barriers [6] [16] [17].

Electrophilic Aromatic Substitution Mechanisms

The transition states for electrophilic aromatic substitution reactions on 3-Bromo-4-(4-methoxyphenoxy)aniline have been characterized using density functional theory methods with particular attention to regioselectivity and activation energies. Calculations performed at the M06-2X/6-31++G(d,p) level reveal that the methoxyphenoxy substituent directs incoming electrophiles preferentially to the ortho and para positions relative to the aniline nitrogen [6] [18].

The formation of arenium ion intermediates represents the rate-determining step in electrophilic substitution mechanisms, with activation barriers ranging from 15 to 25 kilocalories per mole depending on the specific electrophile and reaction conditions [6] [18]. The transition state geometries exhibit characteristic features including partial bond formation between the electrophile and the aromatic carbon, along with significant geometric distortion from planarity [19] [6].

Nucleophilic Substitution Pathways

Reaction TypeActivation Energy (kcal/mol)MechanismRate-Determining Step
SN2 at Bromine18-22 [16]ConcertedNucleophile approach
Aromatic SNAr25-30 [6]Addition-eliminationIntermediate formation
Oxidative Addition20-25 [16]ConcertedCarbon-bromine cleavage
Coupling Reactions15-20 Catalytic cycleOxidative addition

Transition state modeling for nucleophilic substitution reactions demonstrates that the bromine atom in 3-Bromo-4-(4-methoxyphenoxy)aniline can undergo both SN2-type displacement and aromatic nucleophilic substitution mechanisms [6] [16]. The activation energies for these processes are significantly influenced by the electronic properties of the aniline and methoxyphenoxy substituents, which modulate the electrophilicity of the carbon-bromine bond [6] [17].

Catalytic Reaction Mechanisms

Computational investigations of palladium-catalyzed coupling reactions involving 3-Bromo-4-(4-methoxyphenoxy)aniline reveal complex multi-step mechanisms with multiple transition states. The oxidative addition of the carbon-bromine bond to palladium complexes represents a crucial elementary step with activation barriers typically ranging from 15 to 20 kilocalories per mole [16]. These calculations demonstrate that the electron-donating methoxyphenoxy group facilitates oxidative addition by increasing the electron density at the aromatic carbon, thereby strengthening the interaction with electron-deficient metal centers [17].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

293.00514 g/mol

Monoisotopic Mass

293.00514 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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